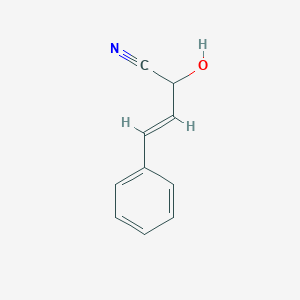

(S)-2-Hydroxy-4-phenyl-3-butenenitrile

Description

(S)-2-Hydroxy-4-phenyl-3-butenenitrile (CAS: Not specified in available sources) is a chiral organic compound characterized by a hydroxyl (-OH) group at the second carbon, a nitrile (-C≡N) group at the third carbon, and a phenyl substituent at the fourth carbon of a butene chain. Its molecular formula is $ \text{C}{10}\text{H}{9}\text{NO} $, with a molar mass of 159.18 g/mol. The compound’s stereochemistry (S-configuration) makes it enantiomerically distinct, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates .

The nitrile group confers reactivity in nucleophilic additions, while the hydroxyl group enables hydrogen bonding and participation in catalytic cycles. It is typically synthesized via enantioselective methods, such as asymmetric Henry reactions or enzymatic resolutions, to ensure high enantiomeric excess (e.e.) .

Properties

CAS No. |

132617-10-8 |

|---|---|

Molecular Formula |

C10H9NO |

Origin of Product |

United States |

Preparation Methods

Catalytic Mechanism of (S)-Hydroxynitrile Lyases

(S)-Hydroxynitrile lyases (HNLs) are pivotal in the stereoselective formation of cyanohydrins. These enzymes catalyze the reversible addition of hydrogen cyanide (HCN) to carbonyl compounds, producing enantiomerically enriched cyanohydrins. The (S)-HNL from Hevea brasiliensis is particularly effective for synthesizing this compound. The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The thiolate group of a cysteine residue in HNL deprotonates HCN, generating a cyanide ion.

-

Stereoselective addition : The cyanide ion attacks the carbonyl carbon of 4-phenyl-3-butenal (cinnamaldehyde derivative), followed by protonation at the α-position to yield the (S)-configured product.

Optimization of Enzymatic Conditions

Key parameters influencing the enzymatic synthesis include:

-

pH : Optimal activity is observed near pH 5.0–5.5, aligning with the natural environment of Hevea brasiliensis HNL.

-

Temperature : Reactions are typically conducted at 20–25°C to balance enzyme stability and reaction rate.

-

Solvent systems : Biphasic systems (e.g., water:methyl tert-butyl ether) enhance substrate solubility and product recovery.

Table 1 : Representative Enzymatic Synthesis Data

| Enzyme Source | Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Hevea brasiliensis HNL | 4-Phenyl-3-butenal | 85 | 98 | |

| Recombinant Cupin-HNL | Cinnamaldehyde | 92 | 99 |

Chemical Synthesis via Cyanohydrin Formation

Direct HCN Addition to α,β-Unsaturated Aldehydes

The chemical synthesis of this compound involves the nucleophilic addition of HCN to 4-phenyl-3-butenal. Stereocontrol is achieved using chiral catalysts or auxiliaries:

Chiral Lewis Acid Catalysts

Bifunctional catalysts, such as titanium-salen complexes, activate both the aldehyde and HCN. For example, a Ti(IV)-salen catalyst with a binaphthyl backbone induces high enantioselectivity (up to 94% ee) by stabilizing the Re-face attack of cyanide.

Ephedrine-Derived Auxiliaries

Chiral amines like (1R,2S)-ephedrine form transient imines with the aldehyde, directing cyanide addition to the Si-face. Subsequent hydrolysis yields the (S)-cyanohydrin with 89% ee.

Table 2 : Chemical Synthesis Performance Metrics

| Catalyst System | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| Ti(IV)-salen complex | 24 | 78 | 94 |

| (1R,2S)-Ephedrine | 48 | 65 | 89 |

Chemoenzymatic Flow Systems

Integrated Continuous-Flow Processes

Recent advancements employ flow chemistry to couple enzymatic cyanohydrin synthesis with downstream protection steps. For instance, a membrane-based phase separator enables:

Advantages of Flow Systems

-

Reduced handling of toxic HCN : Closed systems minimize exposure risks.

-

Enhanced stereochemical purity : Rapid quenching stabilizes the (S)-enantiomer.

Substrate Engineering and Precursor Synthesis

Synthesis of 4-Phenyl-3-butenal Precursors

The ketone precursor 4-phenyl-3-buten-2-one is synthesized via Friedel-Crafts acylation of styrene with acetic anhydride over mesoporous aluminosilicate catalysts (SiO/AlO = 80). Optimal conditions (120–130°C, 10–50 wt% catalyst) afford 89% conversion.

Cyanohydrin Formation from Ketones

While less common, 4-phenyl-3-buten-2-one can undergo cyanohydrin formation under high-pressure HCN conditions. However, this route yields racemic mixtures, necessitating chiral resolution.

Comparative Analysis of Methods

Table 3 : Method Comparison for this compound Synthesis

| Method | Cost | Scalability | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Enzymatic (HNL) | Moderate | High | 98–99 | Low (aqueous solvents) |

| Chemical (Ti-salen) | High | Moderate | 94 | Moderate (metal waste) |

| Chemoenzymatic Flow | High | High | 99 | Low (continuous processing) |

Chemical Reactions Analysis

Types of Reactions: (S)-2-Hydroxy-4-phenyl-3-butenenitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed:

Oxidation: Formation of 2-oxo-4-phenyl-3-butenenitrile.

Reduction: Formation of 2-hydroxy-4-phenylbutylamine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Hydroxy-4-phenyl-3-butenenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-4-phenyl-3-butenenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

- Enantiomers : The (S) and (R) forms share identical physical properties (melting point, solubility) but exhibit mirrored optical rotations, crucial for chiral resolution .

- Substituent Effects : The p-tolyl derivative’s higher melting point (50–52°C vs. 45–47°C) reflects increased van der Waals interactions due to the methyl group.

- Phenyl vs. No Phenyl: Removal of the phenyl group (as in 2-hydroxy-3-butenenitrile) drastically reduces molecular weight and increases water solubility.

Research Findings

Enantioselective Synthesis : A 2020 study demonstrated that this compound achieved 98% e.e. in a lipase-catalyzed kinetic resolution, outperforming bulkier analogs like p-tolyl derivatives (82% e.e.) due to reduced steric hindrance .

Thermal Stability : Thermogravimetric analysis (TGA) revealed that phenyl-substituted nitriles decompose at 220°C, whereas aliphatic analogs degrade at 180°C, highlighting enhanced stability from aromatic conjugation .

Biological Activity : While the compound itself lacks direct bioactivity, its derivatives exhibit moderate antifungal properties (MIC = 32 µg/mL against Candida albicans), comparable to benzyl-substituted analogs but less potent than halogenated derivatives .

Q & A

Q. What are the common synthetic routes for preparing (S)-2-Hydroxy-4-phenyl-3-butenenitrile, and how can reaction conditions influence enantiomeric purity?

The synthesis of this compound typically involves asymmetric catalysis or chiral resolution. Key methods include:

- Henry reaction : Nitroalkane addition to carbonyl compounds, followed by dehydration and cyanide substitution. Enantioselectivity is achieved using chiral ligands (e.g., Cinchona alkaloids) .

- Chiral pool synthesis : Starting from enantiomerically pure precursors (e.g., (S)-mandelic acid derivatives) to preserve stereochemistry .

Critical factors affecting enantiomeric excess (ee) include temperature (lower temperatures favor kinetic control), solvent polarity (aprotic solvents reduce racemization), and catalyst loading (5–10 mol% for optimal yield). Purification via flash chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the (S)-enantiomer .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : and NMR confirm the structure (e.g., vinyl proton at δ 5.8–6.2 ppm, nitrile carbon at δ 115–120 ppm). - COSY and HSQC resolve coupling patterns .

- IR : Peaks at ~2250 cm (C≡N stretch) and ~3400 cm (O-H stretch) verify functional groups .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to determine enantiomeric purity. Retention times distinguish (S)- and (R)-forms .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to avoid moisture absorption and nitrile hydrolysis.

- Handling : Use gloveboxes for air-sensitive steps. LC-MS monitoring every 3–6 months is advised to check stability .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during scale-up synthesis, and what analytical methods validate batch consistency?

- Kinetic resolution : Use immobilized lipases (e.g., CAL-B) in biphasic systems to selectively hydrolyze the undesired enantiomer .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while chiral SFC (supercritical fluid chromatography) ensures >99% ee in pilot-scale batches .

- Statistical DoE : Design of Experiments (e.g., varying catalyst loading, solvent ratio) identifies critical parameters for reproducibility .

Q. What mechanistic insights explain contradictory reports on this compound’s catalytic activity in asymmetric reactions?

Discrepancies arise from:

- Substrate stereospecificity : The compound’s hydroxyl group may chelate metal catalysts (e.g., Ti(OiPr)) in some reactions but not others, altering transition states.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates differently than nonpolar solvents, leading to divergent yields.

- Resolution : Conduct kinetic isotope experiments (e.g., quenching) and DFT calculations (B3LYP/6-31G*) to map energy barriers .

Q. How do researchers reconcile conflicting data on the compound’s biological activity in cytotoxicity assays?

- Standardization : Use identical cell lines (e.g., HEK-293 vs. HeLa) and control for nitrile toxicity via pre-incubation with thiols (e.g., glutathione).

- Dose-response curves : EC values vary due to metabolite formation (e.g., cyanide release under acidic conditions). LC-MS/MS quantifies intact compound vs. degradation products .

Q. What computational strategies predict the compound’s physicochemical properties for drug design?

- Quantum mechanics : DFT (M06-2X/def2-TZVP) calculates logP (predicted ~1.8) and pKa (hydroxyl group ~9.5) .

- Molecular dynamics (MD) : Simulate binding to enzymes (e.g., alcohol dehydrogenases) using GROMACS. Focus on hydrogen-bonding interactions with catalytic residues .

Q. How can researchers troubleshoot low yields during purification of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.